molecular formula C28H29N3O4 B11510156 N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclopentyl]amino}-2-oxoethyl)benzamide

N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclopentyl]amino}-2-oxoethyl)benzamide

Cat. No.: B11510156
M. Wt: 471.5 g/mol
InChI Key: CYGLBNWKQKIMDB-UHFFFAOYSA-N
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Description

1-[N-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDO]-N-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-[N-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDO]-N-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where primary amines and ammonia are alkylated, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[N-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDO]-N-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-(4-methoxy-N-[1-(phenylcarbamoyl)cyclopentyl]anilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C28H29N3O4/c1-35-24-16-14-23(15-17-24)31(25(32)20-29-26(33)21-10-4-2-5-11-21)28(18-8-9-19-28)27(34)30-22-12-6-3-7-13-22/h2-7,10-17H,8-9,18-20H2,1H3,(H,29,33)(H,30,34)

InChI Key

CYGLBNWKQKIMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)CNC(=O)C2=CC=CC=C2)C3(CCCC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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